1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole
Overview
Description
“1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C13H8ClIN2O2S and a molecular weight of 418.64 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves Pd/C-mediated C–C bond forming reactions with a variety of commercially available alkynes in water . This process allows the selective replacement of the iodo group by an acetylenic moiety to provide the chloro derivative .Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonyl group attached to a 7-azaindole ring, which is a bioisostere of indole or purine moiety . The 7-azaindole ring is substituted at the 4th position with a chlorine atom and at the 2nd position with an iodine atom.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily Pd/C-mediated C–C bond forming reactions . The resulting chloro derivative can be functionalized further via another Pd-mediated C–C bond forming reaction with arylboronic acid .Scientific Research Applications
Ring Halogenation and Synthesis
1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole is utilized in the ring halogenation of polyalkylbenzenes. For instance, in the study by Bovonsombat and Mcnelis (1993), [hydroxy(tosyloxy)iodo]benzene was shown to be effective as a catalyst for such halogenations, indicating the compound's role in chemical synthesis processes (Bovonsombat & Mcnelis, 1993).
Synthesis of Enantiopure Aziridines and β-Chloroamines
The compound plays a role in the synthesis of enantiopure aziridines and β-chloroamines. Concellón et al. (2009) report an efficient synthesis method using reactions of imines with halogenated anions (Concellón et al., 2009).
Preparation of 2-Alkynyl-7-Azaindoles
A notable application is in the preparation of 2-alkynyl-7-azaindoles. Layek et al. (2009) explored the reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes, demonstrating a process for preparing 2-alkynyl-4-chloro-7-azaindole (Layek et al., 2009).
Anticancer Properties
The compound's derivatives have shown promise as anticancer agents. Lee et al. (2013) identified derivatives of 6-azaindole-1-benzenesulfonamides with significant anticancer activity, highlighting its potential in medicinal chemistry (Lee et al., 2013).
Electrophilic Substitution Reactions
Electrophilic substitution reactions involving derivatives of this compound are also significant. For instance, Sycheva et al. (1987) discussed the nucleophilic replacement of the chlorine atom in these compounds, indicating their importance in organic synthesis (Sycheva et al., 1987).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGFOVKGYRFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657824 | |
Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940948-30-1 | |
Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940948-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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